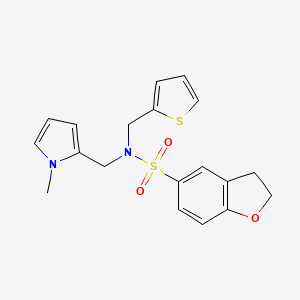
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound with potential therapeutic applications. This compound features a unique combination of functional groups that may enhance its biological activity, making it a candidate for further research in medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular formula of this compound is C19H20N2O3S2 with a molecular weight of 388.5 g/mol. The structure incorporates several functional groups that are known to contribute to biological activity, including:
| Functional Group | Description |
|---|---|
| Pyrrole | Associated with various biological activities, including antimicrobial and anticancer properties. |
| Thiophene | Known for its role in enhancing drug solubility and bioactivity. |
| Sulfonamide | Commonly found in many pharmaceuticals, often contributing to antibacterial effects. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, related benzofuran derivatives have demonstrated inhibitory effects on COX and lipoxygenase pathways, suggesting potential anti-inflammatory properties .
- Antimicrobial Activity : The presence of the pyrrole moiety is linked to antimicrobial effects. Compounds with similar structures have been noted for their efficacy against various bacterial strains .
- Anticancer Properties : The combination of thiophene and sulfonamide groups has been associated with anticancer activity. Research into structural analogs indicates that these compounds can induce apoptosis in cancer cells .
Case Studies and Research Findings
Research on related compounds provides insights into the potential biological activities of this compound:
Case Study 1: Anti-inflammatory Activity
A study examining the anti-inflammatory effects of benzofuran derivatives showed that they could significantly reduce inflammatory markers in animal models . These findings suggest that N-(thiophen-2-ylmethyl) derivatives may also exhibit similar effects.
Case Study 2: Anticancer Activity
Research on isoxazole derivatives has revealed promising results against various cancer cell lines, indicating that modifications such as those present in N-(thiophen-2-ylnmethyl) compounds can enhance anticancer efficacy .
Comparative Analysis
To further illustrate the potential of this compound, a comparison with structurally similar compounds is presented below:
| Compound | Structural Features | Reported Biological Activity |
|---|---|---|
| Compound A | Pyrrole + Sulfonamide | Antimicrobial |
| Compound B | Thiophene + Benzofuran | Anticancer |
| Compound C | Isoxazole + Amide | Antiviral |
Eigenschaften
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-20-9-2-4-16(20)13-21(14-17-5-3-11-25-17)26(22,23)18-6-7-19-15(12-18)8-10-24-19/h2-7,9,11-12H,8,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXLUKHMGJYOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














